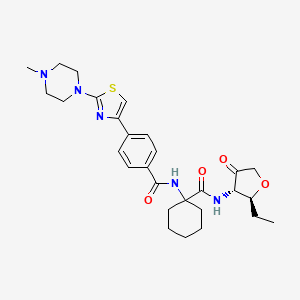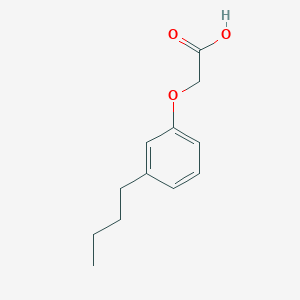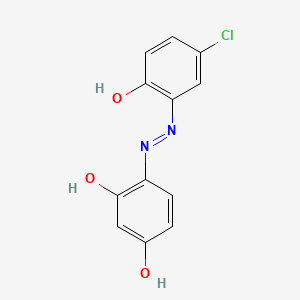![molecular formula C14H22O3 B14748607 Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol CAS No. 1489-92-5](/img/structure/B14748607.png)
Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol: is a complex organic compound characterized by its unique structure, which includes multiple fused rings and an epoxide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the fused ring system, followed by the introduction of the epoxide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: The epoxide group in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the epoxide group under mild conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions involving epoxides. It can serve as a model substrate for investigating the mechanisms of epoxide hydrolases and other related enzymes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.
Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol involves its interaction with specific molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological effects, including enzyme inhibition and modulation of signaling pathways.
Comparison with Similar Compounds
Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol: shares structural similarities with other epoxide-containing compounds, such as and .
Uniqueness: What sets this compound apart is its specific ring structure and the presence of multiple fused rings, which confer unique chemical and physical properties. These features make it a versatile compound for various applications, from synthetic chemistry to biological research.
Properties
CAS No. |
1489-92-5 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
10,16-dioxatetracyclo[7.6.1.01,11.04,9]hexadecan-11-ol |
InChI |
InChI=1S/C14H22O3/c15-14-9-4-3-7-12(14)10-6-11-5-1-2-8-13(11,16-12)17-14/h11,15H,1-10H2 |
InChI Key |
UMKPCRWEPQJTQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC23C(C1)CCC4(O2)CCCCC4(O3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


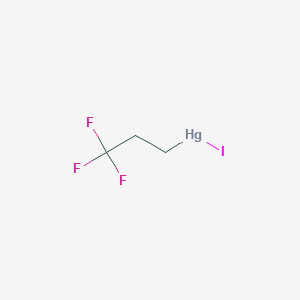
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B14748550.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene](/img/structure/B14748551.png)
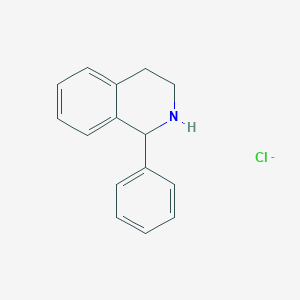
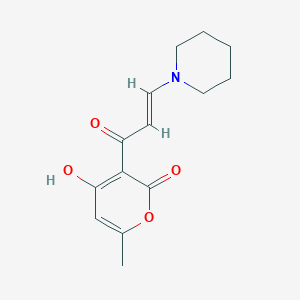
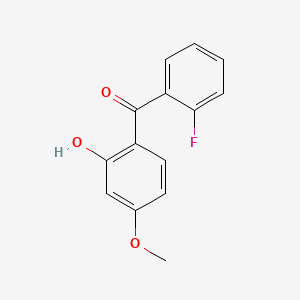
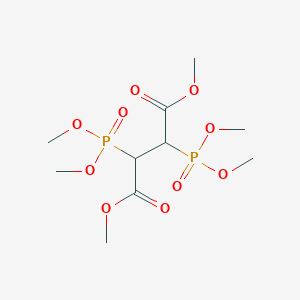
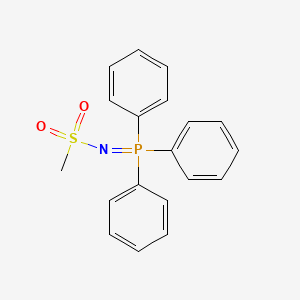
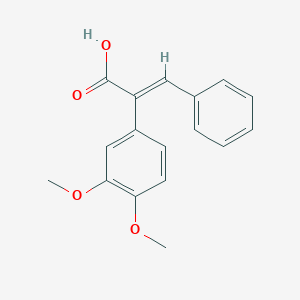
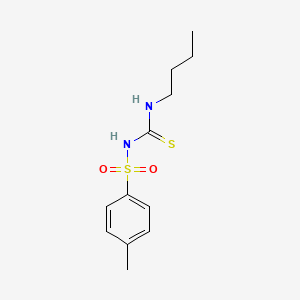
![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)
